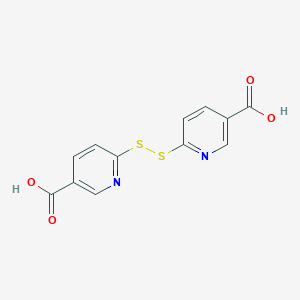

6,6'-Dithiodinicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[(5-carboxypyridin-2-yl)disulfanyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4S2/c15-11(16)7-1-3-9(13-5-7)19-20-10-4-2-8(6-14-10)12(17)18/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSASOFRDSIKDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)SSC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166098 | |

| Record name | 6,6'-Dithiodinicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 6,6'-Dithiodinicotinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15658-35-2 | |

| Record name | 6,6′-Dithiodinicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15658-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6'-Dithiodinicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015658352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6'-Dithiodinicotinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,6'-Dithiodinicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-dithiodinicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 6,6'-Dithiodinicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6'-Dithiodinicotinic acid (CPDS) is a disulfide-containing derivative of nicotinic acid that functions as a specific, non-permeant thiol-blocking agent. Its primary mechanism of action involves a thiol-disulfide exchange reaction with sulfhydryl groups on proteins, leading to the formation of a mixed disulfide and the release of 6-mercaptonicotinic acid. This targeted modification of cysteine residues can profoundly impact protein function. A key target of CPDS in mitochondria is the phosphate (B84403)/hydroxyl (Pi/OH-) carrier, a crucial component of the cellular energy production machinery. By inhibiting this transporter, CPDS disrupts mitochondrial function, including ATP synthesis and anion transport. This guide provides a detailed examination of the molecular mechanisms of CPDS, its effects on mitochondrial bioenergetics, and relevant experimental protocols for its study.

Core Mechanism of Action: Thiol-Disulfide Exchange

The central mechanism of this compound revolves around its disulfide bond, which readily reacts with free sulfhydryl groups (-SH) present in the cysteine residues of proteins.[1] This reaction, known as thiol-disulfide exchange, is a nucleophilic substitution where the thiolate anion (R-S⁻) of a protein attacks one of the sulfur atoms of the CPDS disulfide bond.[1] This results in the formation of a new, mixed disulfide bond between the protein and a 6-carboxypyridine-3-thiol moiety, and the release of one molecule of 6-mercaptonicotinic acid.[2]

The reaction can be summarized as follows:

Protein-SH + CPDS ⇌ Protein-S-S-(nicotinic acid) + 6-mercaptonicotinic acid

This covalent modification of cysteine residues can lead to a variety of functional consequences for the affected protein, including:

-

Direct inhibition of enzymatic activity: If the modified cysteine is part of the enzyme's active site.

-

Allosteric modulation: Modification of a cysteine residue outside the active site can induce conformational changes that alter the protein's activity.

-

Disruption of protein-protein interactions: If the cysteine is located at an interaction interface.

-

Alteration of protein structure and stability: Cysteine residues are often involved in maintaining the three-dimensional structure of proteins through disulfide bonds.

Primary Molecular Target: The Mitochondrial Phosphate Carrier

A significant and well-documented target of this compound is the mitochondrial phosphate carrier (PiC), also known as the phosphate/hydroxyl (Pi/OH-) exchanger. This transporter, located in the inner mitochondrial membrane, is essential for oxidative phosphorylation as it mediates the electroneutral exchange of inorganic phosphate (Pi) from the cytosol for hydroxyl ions (OH-) from the mitochondrial matrix. This process provides the necessary phosphate for the F1Fo-ATP synthase to produce ATP.

CPDS, being a non-permeant thiol reagent, acts on the externally facing sulfhydryl groups of the PiC. By forming a mixed disulfide with critical cysteine residues on the transporter, CPDS inhibits its function, thereby blocking the entry of phosphate into the mitochondrial matrix.

Effects on Mitochondrial Functions

The inhibition of the phosphate carrier by this compound has cascading effects on several mitochondrial functions.

Inhibition of ATP Synthesis

By limiting the availability of inorganic phosphate in the mitochondrial matrix, CPDS indirectly inhibits ATP synthesis via the F1Fo-ATP synthase. This can lead to a decrease in the cellular energy charge and impact numerous ATP-dependent processes.

Alteration of Mitochondrial Respiration and Coupling

The inhibition of phosphate transport can lead to a decrease in the respiratory rate, particularly in the presence of ADP (state 3 respiration). This is because the proton motive force generated by the electron transport chain cannot be dissipated by ATP synthesis without a sufficient supply of phosphate. Consequently, the respiratory control ratio (RCR), a measure of the coupling between respiration and ATP synthesis, is expected to decrease.

Impact on Anion Transport

The mitochondrial inner membrane contains various anion transporters. While the primary target of CPDS is the phosphate carrier, the modification of sulfhydryl groups on other transporters cannot be ruled out, potentially leading to broader effects on mitochondrial anion transport.

Quantitative Data Summary

Table 1: Expected Effects of this compound on Mitochondrial Respiration

| Parameter | Expected Effect | Rationale |

| State 3 Respiration (ADP-stimulated) | Decrease | Inhibition of phosphate transport limits substrate for ATP synthase. |

| State 4 Respiration (resting) | Minimal Change | Less dependent on high rates of ATP synthesis. |

| Respiratory Control Ratio (RCR) | Decrease | Reflects uncoupling of respiration from ATP synthesis. |

Table 2: Expected Inhibitory Effects of this compound on Mitochondrial Processes

| Process/Enzyme | Expected Inhibition | Mechanism |

| Mitochondrial Phosphate Transport | Yes | Direct inhibition of the PiC via thiol-disulfide exchange. |

| Mitochondrial ATP Synthesis | Yes (Indirect) | Substrate (Pi) limitation for F1Fo-ATP synthase. |

| Mitochondrial ATPase Activity | Potential Inhibition | Thiol reagents can directly interact with sulfhydryl groups on the F1 subunit of ATP synthase. |

Experimental Protocols

General Protocol for Thiol Quantification using a CPDS-based Assay (Alternative to Ellman's Reagent)

This protocol outlines a general procedure for quantifying free sulfhydryl groups in a protein sample using the absorbance change upon reaction with this compound.

Materials:

-

Protein sample of interest

-

This compound (CPDS) stock solution (e.g., 10 mM in a suitable buffer)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0)

-

Spectrophotometer capable of measuring absorbance at 324 nm (for the release of 6-mercaptonicotinic acid)

-

Cysteine or Glutathione standards for calibration curve

Procedure:

-

Prepare Standards: Prepare a series of known concentrations of a standard thiol compound (e.g., cysteine) in the Reaction Buffer.

-

Sample Preparation: Dilute the protein sample to a suitable concentration in the Reaction Buffer.

-

Reaction Setup: In a cuvette, mix the protein sample or standard with the CPDS stock solution. A typical final concentration of CPDS is 0.1-1 mM.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow the reaction to go to completion.

-

Absorbance Measurement: Measure the absorbance of the solution at 324 nm against a blank containing the buffer and CPDS.

-

Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of free sulfhydryl groups in the protein sample.

Protocol for Measuring the Effect of CPDS on Mitochondrial Respiration

This protocol describes how to assess the impact of this compound on the oxygen consumption of isolated mitochondria using a Clark-type oxygen electrode or a high-resolution respirometer.

Materials:

-

Isolated mitochondria (e.g., from rat liver or heart)

-

Respiration Buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, HEPES, EGTA, and fatty acid-free BSA)

-

Respiratory substrates (e.g., glutamate/malate for Complex I, succinate (B1194679) for Complex II)

-

ADP solution

-

This compound (CPDS) stock solution

-

Oxygen electrode system or high-resolution respirometer

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.

-

Chamber Setup: Add a known amount of mitochondria to the respiration chamber containing the Respiration Buffer and respiratory substrates. Allow the mitochondria to equilibrate and establish a stable baseline oxygen consumption rate (State 2 respiration).

-

State 3 Respiration: Add a known amount of ADP to initiate State 3 respiration (ADP-stimulated).

-

CPDS Addition: Once a stable State 3 rate is established, add a specific concentration of CPDS to the chamber and monitor the change in oxygen consumption.

-

State 4 Respiration: After the added ADP is phosphorylated to ATP, the respiration rate will slow down to State 4.

-

Data Analysis: Calculate the respiratory rates for each state and the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) in the presence and absence of CPDS.

Conclusion

This compound serves as a valuable research tool for probing the role of sulfhydryl groups in protein function, particularly within the context of mitochondrial bioenergetics. Its primary mechanism of action, thiol-disulfide exchange, leads to the specific inhibition of the mitochondrial phosphate carrier, thereby impacting ATP synthesis and respiratory coupling. Understanding the molecular interactions and functional consequences of CPDS provides a framework for investigating the critical role of cysteine residues in mitochondrial transporters and enzymes. The experimental approaches detailed in this guide offer a starting point for researchers to further explore the intricate effects of this and other thiol-reactive compounds on cellular metabolism.

References

An In-Depth Technical Guide to 6,6'-Dithiodinicotinic Acid: Chemical and Physical Properties for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6'-Dithiodinicotinic acid (DTDNA), also known as carboxypyridine disulfide, is a symmetrical disulfide and a derivative of nicotinic acid. It serves as a valuable tool in biochemistry and biomedical research, primarily recognized for its role as a specific sulfhydryl blocker.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols and visualizations to support its application in a laboratory setting.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to off-white or tan powder.[2][3] It is a sulfur-containing organic compound belonging to the nicotinic acid derivatives.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂O₄S₂ | [4] |

| Molecular Weight | 308.33 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 263-265 °C (lit.) | |

| Solubility | Soluble in DMSO (125 mg/mL with heating) | [2] |

| CAS Number | 15658-35-2 | [4] |

| EC Number | 239-729-6 |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| XLogP3 | 1.6 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 8 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Exact Mass | 307.992549 g/mol | [4] |

| Topological Polar Surface Area | 151 Ų | [4] |

| Heavy Atom Count | 20 | [4] |

Spectral Data

Definitive identification of this compound can be achieved through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C/C=N vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons on the pyridine (B92270) rings.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carboxylic acid carbon, the aromatic carbons, and the carbons attached to the sulfur atoms.

-

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of symmetrical disulfides is the oxidation of the corresponding thiol. Therefore, this compound can be prepared by the oxidation of 6-mercaptonicotinic acid.

Materials:

-

6-mercaptonicotinic acid

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 6-mercaptonicotinic acid in a solution of sodium bicarbonate in water.

-

In a separate flask, prepare a solution of iodine in ethanol.

-

Slowly add the iodine solution to the 6-mercaptonicotinic acid solution with constant stirring. The reaction progress can be monitored by the disappearance of the iodine color.

-

Continue stirring for a few hours at room temperature after the addition is complete.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Caption: Synthesis of this compound via oxidation.

Purification

Purification of this compound is typically achieved by recrystallization. The choice of solvent will depend on the impurities present. A common solvent system is an ethanol-water mixture. The crude product is dissolved in hot ethanol, and water is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to form crystals, which are collected by filtration.

High-Performance Liquid Chromatography (HPLC) Analysis

A reversed-phase HPLC method can be used for the analysis of this compound.

Suggested HPLC Parameters:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-dependent gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm or a suitable wavelength determined by UV-Vis spectroscopy.

-

Injection Volume: 10 µL

Caption: A typical workflow for HPLC analysis.

Spectrophotometric Quantification of Thiols (Modified Ellman's Assay)

This compound is an alternative to 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the Ellman's assay for the quantification of sulfhydryl groups. This is particularly useful in samples where hemoglobin is present, as the absorbance maximum of the product does not overlap with that of hemoglobin.[5] The reaction of a thiol with this compound produces 6-thiocotinic acid, which has an optimal absorption wavelength of 340 nm.[5]

Materials:

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

This compound solution (e.g., 10 mM in a suitable solvent like DMSO, diluted in buffer)

-

Thiol-containing sample

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer and the this compound solution.

-

Add a known volume of the thiol-containing sample to the reaction mixture.

-

Mix thoroughly and incubate at room temperature for a specified time to allow the reaction to go to completion.

-

Measure the absorbance of the solution at 340 nm against a blank containing all components except the thiol sample.

-

The concentration of the thiol can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of 6-thionicotinic acid (approximately 9,600 M⁻¹cm⁻¹ at 340 nm), b is the path length of the cuvette, and c is the concentration of the thiol.

Caption: Workflow for thiol quantification using this compound.

Biological Activity and Applications

The primary biological application of this compound stems from its ability to react with and block sulfhydryl groups in proteins and other biological molecules.[1] This property makes it a useful tool for:

-

Enzyme Inhibition Studies: By modifying cysteine residues in the active site of enzymes, it can be used to investigate the role of these residues in catalysis.

-

Probing Protein Structure and Function: Selective modification of surface-exposed cysteine residues can provide insights into protein folding and conformational changes.

-

Quantification of Thiols: As detailed in the experimental protocol, it is a chromogenic reagent for the determination of free thiol concentrations.

Signaling Pathway Modulation

Thiol groups on proteins, particularly cysteine residues, are susceptible to reversible oxidation, which can act as a molecular switch to regulate protein function and signal transduction. As a thiol-reactive compound, this compound has the potential to modulate signaling pathways that are sensitive to the cellular redox state. By forming disulfide bonds with critical cysteine residues on signaling proteins (e.g., kinases, phosphatases, transcription factors), it can alter their activity and downstream signaling events.

References

The Genesis and Synthesis of a Key Thiol Reagent: 6,6'-Dithiodinicotinic Acid

A comprehensive overview for researchers and drug development professionals.

Introduction

6,6'-Dithiodinicotinic acid, also known as CPDS (carboxypyridine disulfide), is a symmetrical disulfide that has carved a niche in biochemical research as a highly specific sulfhydryl reagent.[1] Its discovery and development were driven by the need for reliable and versatile methods to quantify thiol groups in biological systems. This technical guide delves into the synthesis and discovery of this important compound, providing detailed experimental protocols and insights for its application in research and drug development.

The discovery of this compound is closely linked to the pioneering work of D.R. Grassetti and J.F. Murray Jr. in the mid-1960s. Their research focused on developing sensitive and specific reagents for the determination of sulfhydryl groups, which are crucial for the structure and function of many proteins and enzymes. This work culminated in a 1967 publication in the Archives of Biochemistry and Biophysics that described the use of dithiodipyridine compounds for this purpose. While this seminal paper primarily focused on 2,2'- and 4,4'-dithiodipyridine, the underlying principles laid the groundwork for the development and application of this compound as a valuable tool in biochemistry.[2][3][4]

Synthetic Methodologies

The synthesis of this compound is a two-step process that begins with the synthesis of its precursor, 6-mercaptonicotinic acid, followed by an oxidation step to form the disulfide bond.

Step 1: Synthesis of 6-Mercaptonicotinic Acid

The most common route to 6-mercaptonicotinic acid involves the nucleophilic substitution of a leaving group at the 6-position of a nicotinic acid derivative with a sulfur nucleophile. A widely used starting material is 6-chloronicotinic acid.

Experimental Protocol: Synthesis of 6-Mercaptonicotinic Acid from 6-Chloronicotinic Acid

-

Materials:

-

6-Chloronicotinic acid

-

Sodium hydrosulfide (B80085) (NaSH) or Sodium sulfide (B99878) (Na₂S)

-

Anhydrous ethanol (B145695) or other suitable polar aprotic solvent

-

Hydrochloric acid (for acidification)

-

Inert gas (e.g., Nitrogen or Argon)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloronicotinic acid in anhydrous ethanol under an inert atmosphere.

-

In a separate flask, prepare a solution of sodium hydrosulfide in ethanol. An excess of the sulfur nucleophile is typically used.

-

Slowly add the sodium hydrosulfide solution to the solution of 6-chloronicotinic acid at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the resulting residue in water and filter to remove any insoluble impurities.

-

Carefully acidify the filtrate with hydrochloric acid to a pH of approximately 3-4. This will precipitate the 6-mercaptonicotinic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.

-

The crude 6-mercaptonicotinic acid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Logical Relationship: Synthesis of 6-Mercaptonicotinic Acid

Caption: Workflow for the synthesis of 6-mercaptonicotinic acid.

Step 2: Oxidation of 6-Mercaptonicotinic Acid to this compound

The final step in the synthesis is the oxidation of the thiol group of 6-mercaptonicotinic acid to form the disulfide bond of this compound. This can be achieved using various oxidizing agents, with air oxidation being a common and environmentally friendly method.

Experimental Protocol: Air Oxidation of 6-Mercaptonicotinic Acid

-

Materials:

-

6-Mercaptonicotinic acid

-

A suitable solvent (e.g., a mixture of water and a miscible organic solvent like ethanol or DMF)

-

A basic catalyst (e.g., a tertiary amine like triethylamine)

-

Air or Oxygen source

-

-

Procedure:

-

Dissolve 6-mercaptonicotinic acid in the chosen solvent system in a flask open to the atmosphere or equipped with an air/oxygen inlet.

-

Add a catalytic amount of a base, such as triethylamine, to facilitate the deprotonation of the thiol group, making it more susceptible to oxidation.

-

Stir the solution vigorously at room temperature to ensure good contact with air. The reaction can be accelerated by bubbling air or oxygen through the solution.

-

Monitor the reaction by observing the disappearance of the thiol starting material. This can be done using techniques like TLC or by testing for free thiols with a reagent like Ellman's reagent.

-

Once the oxidation is complete, the product, this compound, which is often poorly soluble, may precipitate out of the solution.

-

If precipitation occurs, collect the product by filtration. If the product remains in solution, it can be precipitated by adjusting the pH or by solvent evaporation.

-

Wash the collected solid with a suitable solvent to remove any remaining impurities and dry under vacuum.

-

Signaling Pathway: Oxidation of 6-Mercaptonicotinic Acid

Caption: The oxidation pathway from thiol to disulfide.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₈N₂O₄S₂ |

| Molecular Weight | 308.33 g/mol |

| Appearance | Solid |

| Melting Point | 263-265 °C |

| CAS Number | 15658-35-2 |

| Purity (Technical Grade) | ≥85% |

Conclusion

This compound is a vital reagent in the toolkit of biochemists and drug development professionals. Its synthesis, rooted in the foundational work on thiol-disulfide exchange reactions, is a straightforward process that can be readily accomplished in a laboratory setting. Understanding the synthesis and discovery of this compound provides a deeper appreciation for its application in quantifying sulfhydryl groups, a critical parameter in numerous biological investigations. The detailed protocols and data presented in this guide are intended to empower researchers to confidently synthesize and utilize this valuable compound in their scientific endeavors.

References

An In-depth Technical Guide on the Spectroscopic Data for 6,6'-Dithiodinicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 6,6'-Dithiodinicotinic acid (DTNA), a symmetrical disulfide of 6-mercaptonicotinic acid. This compound is of significant interest as a thiol-reactive reagent and an alternative to Ellman's reagent for quantifying sulfhydryl groups, particularly in biological samples with high hemoglobin content. This guide summarizes the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, details the experimental protocols for these analyses, and presents a visual representation of its application in thiol quantification.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. The data has been compiled from various sources, and where experimental data is not available, theoretical predictions are provided with appropriate notation.

This compound is utilized as a chromogenic reagent in the quantification of thiols. Its optimal absorption wavelength has been identified in the ultraviolet region.

| Parameter | Value | Solvent/Conditions |

| λmax (Wavelength of Maximum Absorbance) | 340 nm | Not specified |

Table 1: UV-Vis Spectroscopic Data for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600-1450 | Medium | C=C and C=N stretching (Pyridine ring) |

| ~1300 | Medium | C-O stretch and O-H bend (Carboxylic acid) |

| ~500-400 | Weak | S-S stretch (Disulfide) |

Table 2: Predicted Infrared (IR) Absorption Bands for this compound.

Experimental NMR data for this compound is not widely available. Therefore, a predicted ¹³C NMR spectrum and a theoretical analysis of the ¹H NMR spectrum are presented below.

1.3.1. ¹³C NMR Spectroscopy (Predicted)

The following table is based on a predicted ¹³C NMR spectrum in D₂O at a frequency of 900 MHz.

| Chemical Shift (ppm) | Predicted Assignment |

| 108.77 | C3, C3' |

| 121.23 | C5, C5' |

| 138.45 | C4, C4' |

| 150.81 | C2, C2' |

| 164.55 | C6, C6' |

| 168.18 | COOH, COOH' |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.

1.3.2. ¹H NMR Spectroscopy (Theoretical Analysis)

A theoretical ¹H NMR spectrum of this compound would be expected to show three distinct signals for the aromatic protons of the pyridine (B92270) ring, corresponding to H-2, H-4, and H-5. Due to the symmetry of the molecule, the two pyridine rings are chemically equivalent.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-2 | ~8.8 - 9.0 | Doublet | ~2-3 Hz |

| H-4 | ~8.2 - 8.4 | Doublet of Doublets | J(H4-H5) ~8-9 Hz, J(H4-H2) ~2-3 Hz |

| H-5 | ~7.4 - 7.6 | Doublet | ~8-9 Hz |

| COOH | >10 | Broad Singlet | N/A |

Table 4: Theoretically Predicted ¹H NMR Data for this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

A solution of this compound is prepared in a suitable solvent, such as methanol, ethanol, or a buffer solution, at a known concentration. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer over a wavelength range of 200-800 nm. A cuvette containing the pure solvent is used as a reference. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

The solid sample of this compound is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Visualized Experimental Workflow

The primary application of this compound is in the quantification of free thiol groups in a sample, which is based on the thiol-disulfide exchange reaction. The following diagrams illustrate the logical relationship of this process.

Caption: Experimental workflow for thiol quantification using this compound.

Caption: The thiol-disulfide exchange reaction mechanism.

Solubility and stability of 6,6'-Dithiodinicotinic acid in different buffers.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6,6'-Dithiodinicotinic acid (CAS 15658-35-2), a symmetrical disulfide also known as carboxypyridine disulfide (CPDS). Understanding these properties is critical for its application as a thiol-blocking agent and in the development of drug delivery systems.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 308.33 g/mol .[1][2] Its structure features two pyridine (B92270) rings linked by a disulfide bond, with a carboxylic acid group on each ring. This structure dictates its solubility and stability characteristics.

Solubility Profile

The solubility of this compound is a key consideration for its use in various experimental and formulation settings.

Organic Solvents

The compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). With the aid of ultrasonication and warming to 60°C, a concentration of 125 mg/mL (405.40 mM) in DMSO can be achieved.[3] It is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by the presence of water.[3]

Aqueous and Formulation Vehicles

Aqueous solubility is more limited. For in vivo studies, various solvent systems have been employed to achieve usable concentrations, often resulting in suspensions or clear solutions depending on the co-solvents used.

Table 1: Solubility of this compound in Different Solvent Systems [3]

| Solvent System | Concentration (mg/mL) | Concentration (mM) | Solution Type |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 | 6.75 | Suspended Solution |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 | 6.75 | Suspended Solution |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 6.75 | Clear Solution |

Note: These formulations are intended for preclinical research and require sonication for preparation.

Stability Characteristics

The stability of this compound is influenced by several factors, including solvent, temperature, pH, and the presence of reducing agents.

Storage Conditions

For long-term storage, stock solutions of this compound in an appropriate solvent should be stored under nitrogen. The recommended storage temperatures and durations are:

Repeated freeze-thaw cycles should be avoided to prevent degradation.[3]

Chemical Stability

The key functional group governing the stability of this compound is the disulfide bond.

-

Reductive Cleavage: The disulfide bond is susceptible to reduction, which leads to the cleavage of the molecule into two molecules of 6-mercaptonicotinic acid.[5] This reaction is a key aspect of its function as a thiol-blocking agent, where it reacts with sulfhydryl groups in a thiol-disulfide exchange reaction.[5]

-

pH-Dependent Stability: While specific studies on the pH-dependent degradation kinetics of this compound in various buffers are limited, the stability of related nicotinic acid derivatives is known to be influenced by pH.[6] Both acidic and basic conditions can potentially lead to hydrolysis, although the disulfide bond is generally more susceptible to cleavage under reducing conditions.

-

Oxidative and Photolytic Stability: The pyridine ring and the disulfide bond can be susceptible to oxidation.[6] While specific data for this compound is not available, a related compound, 6-chloronicotinic acid, was found to be stable under photolytic conditions but degraded in the presence of a photocatalyst.[7] Another related compound, 6-Morpholinonicotinaldehyde, is known to be susceptible to photolytic degradation.[6]

Experimental Protocols

The following sections provide generalized protocols for determining the solubility and stability of this compound. These should be adapted based on specific experimental needs.

Aqueous Solubility Determination

This protocol is based on the shake-flask method, a standard approach for determining aqueous solubility.[8]

References

- 1. scbt.com [scbt.com]

- 2. This compound | C12H8N2O4S2 | CID 85040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 15658-35-2 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

6,6'-Dithiodinicotinic Acid: A Specific Sulfhydryl Blocker for Research and Drug Development

An In-depth Technical Guide

Introduction

6,6'-Dithiodinicotinic acid (CPDS), also known as carboxypyridine disulfide, is a symmetrical disulfide reagent that serves as a specific sulfhydryl blocker. Its utility in biochemical and pharmacological research stems from its ability to react with free thiol groups (-SH) in proteins and other biological molecules. This reaction, a thiol-disulfide exchange, results in the formation of a mixed disulfide, effectively blocking the function of the native sulfhydryl group. This guide provides a comprehensive overview of the mechanism, applications, and experimental protocols related to the use of this compound as a specific sulfhydryl blocker for researchers, scientists, and drug development professionals.

Mechanism of Action

The core function of this compound lies in its thiol-disulfide exchange reaction. The disulfide bond in CPDS is susceptible to nucleophilic attack by a thiolate anion (R-S⁻). This reaction cleaves the disulfide bond of CPDS, forming a mixed disulfide between the target molecule and a 6-mercaptonicotinic acid moiety. The other half of the CPDS molecule is released as 6-mercaptonicotinic acid.

This modification can lead to a variety of functional consequences for the target protein, including:

-

Enzyme Inhibition: If the targeted sulfhydryl group is part of an enzyme's active site, its modification by CPDS can lead to a loss of catalytic activity.

-

Disruption of Protein Structure: Cysteine residues can be crucial for maintaining the tertiary and quaternary structure of proteins through disulfide bonds. Modification of free thiols can interfere with proper protein folding and stability.

-

Interference with Protein-Protein Interactions: If the sulfhydryl group is located at an interface for protein-protein interactions, its blockage by CPDS can disrupt these interactions.

-

Probing Thiol Accessibility: CPDS can be used as a probe to determine the accessibility of cysteine residues within a protein, providing insights into its structure and conformation.

Below is a diagram illustrating the general mechanism of thiol-disulfide exchange.

Applications in Research

This compound has been utilized in various research areas, primarily to investigate the role of sulfhydryl groups in biological processes.

Spectrophotometric Quantification of Thiols

Similar to other disulfide reagents like Ellman's reagent (DTNB), CPDS can be used for the colorimetric quantification of free sulfhydryl groups. The reaction of CPDS with a thiol releases 6-mercaptonicotinic acid, which has a distinct absorbance spectrum from the parent compound, allowing for spectrophotometric measurement.

Enzyme Inhibition Studies

CPDS serves as a tool to investigate the importance of cysteine residues for the catalytic activity of enzymes. By observing the effect of CPDS on enzyme kinetics, researchers can infer the presence of essential sulfhydryl groups in the active site.

Mitochondrial Transport Studies

A notable application of CPDS is in the study of mitochondrial transport systems. It has been used to differentiate between phosphate (B84403) transport mechanisms in mitochondria from different tissues.[1] As a non-permeant thiol agent, it can selectively inhibit transporters with externally accessible sulfhydryl groups.[1] For instance, in pig heart mitochondria, CPDS has been shown to completely inhibit the Pi/OH- carrier.[1]

Quantitative Data

While specific kinetic data such as reaction rate constants and a broad range of IC50 values for this compound are not extensively documented in readily available literature, its inhibitory effects have been qualitatively and semi-quantitatively described. The following table summarizes the observed effects of CPDS on a key mitochondrial transporter.

| Target | System | Observed Effect | Concentration | Reference |

| Phosphate/Hydroxide (Pi/OH-) Carrier | Pig Heart Mitochondria | Complete inhibition of Pi entry | Not specified | [1] |

| Phosphate/Hydroxide (Pi/OH-) Carrier | Rat Liver Mitochondria | Partial inhibition of Pi entry | Not specified | [1] |

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of Sulfhydryl Groups

This protocol provides a general method for the quantification of sulfhydryl groups in a sample using this compound. This method is analogous to the well-established Ellman's assay.

Materials:

-

This compound (CPDS)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0)

-

Sample containing sulfhydryl groups (e.g., purified protein, cell lysate)

-

Cysteine or Glutathione (B108866) for standard curve

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of CPDS (e.g., 10 mM in a suitable solvent like DMSO, diluted in reaction buffer).

-

Prepare a series of standards using a known concentration of cysteine or glutathione in the reaction buffer.

-

-

Assay:

-

In a cuvette, add the reaction buffer.

-

Add a known volume of the sample or standard to the cuvette.

-

Initiate the reaction by adding the CPDS solution.

-

Mix gently and incubate at room temperature for a specified time (e.g., 15 minutes) to allow the reaction to go to completion.

-

-

Measurement:

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for 6-mercaptonicotinic acid. This wavelength should be determined experimentally by scanning the spectrum of the product.

-

-

Calculation:

-

Create a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of sulfhydryl groups in the sample by interpolating its absorbance value on the standard curve.

-

The following diagram illustrates the workflow for this spectrophotometric assay.

Protocol 2: Inhibition of Mitochondrial Phosphate Transport

This protocol is based on the methodology used to study the effect of CPDS on mitochondrial phosphate transport.[1]

Materials:

-

Isolated mitochondria (e.g., from pig heart or rat liver)

-

Buffer for mitochondrial swelling (e.g., 0.12 M ammonium (B1175870) phosphate)

-

This compound (CPDS) stock solution

-

Spectrophotometer with the ability to measure light scattering (e.g., at 520 nm)

Procedure:

-

Mitochondria Preparation:

-

Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

-

-

Inhibition:

-

Pre-incubate the isolated mitochondria with the desired concentration of CPDS for a specified time.

-

-

Swelling Assay:

-

Add the pre-incubated mitochondria to the swelling buffer (ammonium phosphate).

-

Monitor the decrease in absorbance (due to mitochondrial swelling) over time using a spectrophotometer. A decrease in absorbance indicates an increase in mitochondrial volume due to water influx driven by phosphate uptake.

-

-

Data Analysis:

-

Compare the rate of swelling in the presence and absence of CPDS to determine the extent of inhibition of phosphate transport.

-

The logical relationship of this experimental design is depicted in the diagram below.

Conclusion

References

An In-depth Technical Guide to Nicotinic Acid Derivatives in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nicotinic acid (niacin) and its derivatives, focusing on their core biochemical mechanisms, therapeutic applications, and the experimental methodologies used in their study. Nicotinic acid, a B-complex vitamin, and its derivatives have garnered significant interest in biochemical and pharmaceutical research due to their diverse pharmacological activities, including lipid-lowering, anti-inflammatory, and anticancer effects.[1] This document serves as a detailed resource for professionals engaged in the research and development of novel therapeutics based on the nicotinic acid scaffold.

Core Mechanisms of Action: The GPR109A Receptor and Beyond

The primary pharmacological effects of nicotinic acid and many of its derivatives are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2] This receptor is predominantly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[2] The signaling cascade initiated by GPR109A activation is multifaceted and can proceed through both G protein-dependent and β-arrestin-dependent pathways.

Gαi-Mediated Signaling Pathway

Upon agonist binding, GPR109A couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (B570770) (HSL) in adipocytes. The net effect is the inhibition of lipolysis, leading to a decrease in the release of free fatty acids (FFAs) into the circulation. This is a key mechanism behind the lipid-lowering effects of nicotinic acid derivatives.[3]

β-Arrestin-Mediated Signaling and Biased Agonism

Beyond the canonical Gαi pathway, GPR109A can also signal through β-arrestin.[2] Upon receptor activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. This process not only desensitizes the G protein-mediated signaling but also initiates a distinct signaling cascade. β-arrestin can act as a scaffold for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) pathway, such as extracellular signal-regulated kinase (ERK).[4]

The differential activation of G protein- versus β-arrestin-dependent pathways by different ligands is known as "biased agonism."[5] This phenomenon is of significant interest in drug development, as the therapeutic effects and side effects of nicotinic acid derivatives may be linked to distinct signaling arms. For instance, the flushing response, a common side effect of niacin, is thought to be mediated by the β-arrestin pathway, while the anti-lipolytic effects are primarily Gαi-dependent.[5] The development of G protein-biased agonists could therefore offer a strategy to retain the therapeutic benefits of GPR109A activation while minimizing adverse effects.[5]

Therapeutic Applications and Efficacy

Nicotinic acid derivatives have been investigated for a range of therapeutic applications, primarily leveraging their effects on lipid metabolism and inflammation.

Lipid-Lowering Effects

The most well-established clinical application of nicotinic acid is in the management of dyslipidemia. It effectively reduces levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1]

| Derivative | Target | Efficacy | Reference |

| Nicotinic Acid | LDL-C | -6% to -17% | [6] |

| HDL-C | +15% to +26% | [6] | |

| Triglycerides | -11% to -35% | [6] | |

| Acipimox (B1666537) | Total Cholesterol | Significant reduction vs. placebo | [3] |

| Triglycerides | Significant reduction vs. placebo | [3] |

Anti-Inflammatory Activity

The activation of GPR109A on immune cells can modulate inflammatory responses. This has led to the investigation of nicotinic acid derivatives as potential treatments for inflammatory conditions.

| Derivative | Assay | IC50 Value (µM) | Reference |

| Isonicotinate 5 | ROS Inhibition | 1.42 ± 0.1 µg/mL | [7] |

| Isonicotinate 8b | ROS Inhibition | 3.7 ± 1.7 µg/mL | [7] |

| Ibuprofen (Standard) | ROS Inhibition | 11.2 ± 1.9 µg/mL | [7] |

Anticancer Potential

Recent research has explored the anticancer properties of nicotinic acid derivatives. Some compounds have demonstrated significant cytotoxic activity against various cancer cell lines, often through mechanisms involving the inhibition of key signaling pathways like VEGFR-2.[8]

| Derivative | Cell Line | IC50 Value (µM) | Reference |

| Compound 5c | HCT-15 (Colon) | 0.068 | [8] |

| Compound 3a | A549 (Lung) | 5.988 | [9] |

| Compound 4d | MCF-7 (Breast) | 39.0 | [9] |

| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of nicotinic acid derivatives.

Synthesis of Nicotinic Acid Derivatives (General Protocol)

This protocol outlines a common synthetic route for preparing various nicotinic acid derivatives.

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Appropriate aldehydes, ketones, or other reagents for derivatization

-

Dry benzene (B151609) or other suitable solvent

Procedure:

-

Formation of Nicotinoyl Chloride: Reflux nicotinic acid with an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain nicotinoyl chloride.

-

Formation of Nicotinic Acid Hydrazide: Dissolve the nicotinoyl chloride in a dry, inert solvent like benzene. Add a solution of hydrazine hydrate dropwise while stirring. Reflux the mixture for 1-2 hours. After cooling, the solvent is removed to yield nicotinic acid hydrazide.

-

Synthesis of Derivatives: The nicotinic acid hydrazide can then be reacted with a variety of electrophiles to generate a library of derivatives. For example, condensation with aldehydes or ketones in refluxing ethanol can produce hydrazone derivatives.

Purification: The final products are typically purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel.

In Vitro GPR109A Activation Assays

This assay quantifies the inhibition of adenylyl cyclase activity upon GPR109A activation.

Materials:

-

HEK293 cells stably expressing human GPR109A

-

Assay medium (e.g., DMEM with 0.1% BSA)

-

Test compounds (nicotinic acid derivatives)

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

Procedure:

-

Seed GPR109A-expressing HEK293 cells in a 384-well plate and incubate overnight.

-

Wash the cells with assay buffer.

-

Add the test compounds at various concentrations and incubate for 30 minutes.

-

Stimulate the cells with forskolin (to induce cAMP production) and incubate for another 30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP assay kit.

-

Data are typically expressed as a percentage of the forskolin-stimulated cAMP response.

This assay measures the recruitment of β-arrestin to the activated GPR109A receptor.

Materials:

-

Cells co-expressing GPR109A and a β-arrestin fusion protein (e.g., PathHunter β-Arrestin GPCR Assay, DiscoveRx)

-

Test compounds

-

Assay buffer

-

Detection reagents from the assay kit

Procedure:

-

Plate the engineered cells in a white, clear-bottom 384-well plate and incubate.

-

Add the test compounds at various concentrations.

-

Incubate for 60-90 minutes at 37°C.

-

Add the detection reagents as per the manufacturer's instructions.

-

Measure the chemiluminescent signal using a plate reader.

-

The signal is proportional to the extent of β-arrestin recruitment.

In Vivo Lipid Profile Analysis in a Mouse Model

This protocol describes the evaluation of the lipid-lowering effects of nicotinic acid derivatives in a preclinical mouse model.[10]

Materials:

-

Appropriate mouse model (e.g., C57BL/6 mice on a high-fat diet to induce dyslipidemia)

-

Test compound (nicotinic acid derivative) and vehicle control

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Commercial assay kits for total cholesterol, HDL-C, LDL-C, and triglycerides

Procedure:

-

Acclimatize mice and feed them a high-fat diet for a specified period to induce a dyslipidemic phenotype.

-

Collect baseline blood samples.

-

Administer the nicotinic acid derivative or vehicle control to the respective groups of mice (e.g., via oral gavage) for a defined treatment period.

-

Collect blood samples at various time points during and after the treatment period.

-

Isolate plasma by centrifuging the blood samples.

-

Measure the concentrations of total cholesterol, HDL-C, LDL-C, and triglycerides in the plasma using commercially available enzymatic assay kits. HDL-C is typically measured after precipitation of apoB-containing lipoproteins. LDL-C can be calculated or measured directly.

-

Analyze the data to determine the effect of the treatment on the lipid profile compared to the control group.

Conclusion

Nicotinic acid and its derivatives represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. Their primary mechanism of action through the GPR109A receptor offers opportunities for targeted drug design, particularly with the growing understanding of biased agonism. The experimental protocols detailed in this guide provide a foundation for the synthesis, characterization, and biological evaluation of novel nicotinic acid derivatives. Future research in this area will likely focus on the development of derivatives with improved efficacy and side-effect profiles, further elucidating the complex signaling networks downstream of GPR109A, and exploring their full therapeutic utility in a range of human diseases.

References

- 1. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.tno.nl [publications.tno.nl]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lipid profiling analyses from mouse models and human infants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

CAS number and molecular structure of 6,6'-Dithiodinicotinic acid.

An in-depth technical guide for researchers, scientists, and drug development professionals on the properties, applications, and experimental protocols related to 6,6'-Dithiodinicotinic acid.

CAS Number: 15658-35-2

Introduction

This compound, also known as carboxypyridine disulfide (CPDS), is a symmetrical disulfide compound derived from nicotinic acid. Its primary utility in research and drug development stems from its reactivity towards sulfhydryl (thiol) groups. This property makes it an invaluable tool for the quantification of thiols, for studying the role of cysteine residues in protein function, and as a specific thiol-blocking agent to investigate redox signaling pathways.

Molecular Structure and Properties

The molecular structure of this compound consists of two nicotinic acid moieties linked by a disulfide bond at the 6th position of the pyridine (B92270) rings.

Molecular Formula: C₁₂H₈N₂O₄S₂

Molecular Weight: 308.33 g/mol

Synonyms: Bis[3-Carboxypyridine] 6,6′-disulfide, CPDS, Carboxypyridine disulfide

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to light yellow or tan powder/solid | |

| Melting Point | 263-265 °C (decomposes) | [1] |

| Solubility | Soluble in DMSO and basic aqueous solutions. | |

| SMILES | OC(=O)c1ccc(SSc2ccc(cn2)C(O)=O)nc1 | |

| InChI | 1S/C12H8N2O4S2/c15-11(16)7-1-3-9(13-5-7)19-20-10-4-2-8(6-14-10)12(17)18/h1-6H,(H,15,16)(H,17,18) |

Mechanism of Action: Thiol-Disulfide Exchange

The functionality of this compound is based on the thiol-disulfide exchange reaction. It reacts with a free thiol group (R-SH) to form a mixed disulfide and release one molecule of 6-mercaptonicotinic acid. This product, 6-mercaptonicotinic acid, exists in tautomeric equilibrium with 6-thiopyridone, which has a strong absorbance in the UV range, allowing for spectrophotometric quantification.

The reaction is analogous to that of Ellman's reagent (DTNB). For each mole of free thiol, one mole of the chromophoric 6-thiopyridone is produced.

Quantitative Data

The spectrophotometric assay using this compound relies on the distinct absorbance of its reaction product.

| Parameter | Value | Notes |

| Wavelength of Maximum Absorbance (λmax) of Product | ~343 nm | This is the absorbance maximum for the 6-thiopyridone product. |

| Molar Extinction Coefficient (ε) of Product at λmax | ~1.4 x 10⁴ M⁻¹cm⁻¹ | For the 6-thiopyridone product at 343 nm. This value is essential for calculating thiol concentration using the Beer-Lambert law. |

Experimental Protocols

5.1. Spectrophotometric Quantification of Protein Thiols

This protocol outlines the steps to determine the concentration of free sulfhydryl groups in a protein sample.

Materials:

-

This compound (CPDS) stock solution (e.g., 10 mM in a suitable buffer, pH 7-8).

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.

-

Protein sample of unknown thiol concentration.

-

Cysteine or Glutathione solution of known concentration (for standard curve).

-

UV-Vis Spectrophotometer and cuvettes.

Procedure:

-

Prepare Standard Curve:

-

Prepare a series of dilutions of the known thiol standard (e.g., Cysteine) in the Reaction Buffer. The concentration range should encompass the expected concentration of the unknown sample.

-

For each standard dilution, and a blank containing only Reaction Buffer, add the CPDS stock solution to a final concentration of approximately 0.1-0.5 mM.

-

Incubate at room temperature for 5-10 minutes to allow the reaction to complete.

-

Measure the absorbance of each standard at 343 nm.

-

Plot the absorbance at 343 nm versus the known thiol concentration to generate a standard curve.

-

-

Prepare and Measure Unknown Sample:

-

Dilute the protein sample in the Reaction Buffer to a suitable concentration.

-

In a cuvette, mix the diluted protein sample with the CPDS stock solution (to a final concentration of 0.1-0.5 mM).

-

Incubate at room temperature for 5-10 minutes.

-

Measure the absorbance at 343 nm.

-

-

Calculation:

-

Determine the concentration of thiols in the unknown sample by interpolating its absorbance value on the standard curve.

-

Alternatively, use the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of 6-thiopyridone (~1.4 x 10⁴ M⁻¹cm⁻¹), b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the thiol.

-

5.2. Thiol Blocking in Cell Culture

This protocol provides a general workflow for using this compound to block cell surface thiols to study their role in a biological process (e.g., receptor activation, ligand uptake).

Materials:

-

Cultured cells in appropriate medium.

-

This compound (CPDS) stock solution (e.g., 100 mM in DMSO).

-

Phosphate-Buffered Saline (PBS) or other suitable buffer for cell washing and incubation.

-

Reagents for the specific downstream assay.

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Gently wash the cells two to three times with warm PBS to remove serum proteins.

-

-

Thiol Blocking:

-

Prepare a working solution of CPDS in PBS at the desired final concentration (typically in the range of 50 µM to 1 mM). The optimal concentration should be determined empirically and may depend on the cell type and the specific application.

-

Incubate the cells with the CPDS working solution for a specified period (e.g., 15-30 minutes) at 37°C. This incubation allows the CPDS to react with and block accessible cell surface thiols.

-

-

Washing:

-

After incubation, gently aspirate the CPDS solution and wash the cells three times with warm PBS to remove any unreacted CPDS.

-

-

Downstream Application:

-

The cells are now ready for the specific experimental procedure, such as treatment with a signaling molecule, ligand binding assay, or uptake studies.

-

Include appropriate controls, such as untreated cells and vehicle-treated (DMSO in PBS) cells, to assess the baseline response and any effects of the vehicle.

-

Application in Signaling Pathway Research

Protein thiols are critical components of redox-sensitive signaling pathways. The cysteine residues in many proteins, including kinases, phosphatases, and transcription factors, can undergo reversible oxidation, which modulates their activity and downstream signaling. This mechanism, often referred to as a "thiol redox switch," is a key way cells respond to oxidative stress and regulate various physiological processes.

This compound, as a cell-impermeable or slowly permeable thiol-blocking agent, can be used to investigate the role of extracellular and cell surface thiols in signaling. By blocking these thiols, researchers can determine their necessity for the activation of specific signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3][4][5][6]

Caption: A generic thiol-based redox signaling pathway.

Caption: Mechanism of signaling inhibition by this compound.

Plausible Synthesis Route

This compound is typically synthesized by the oxidation of 6-mercaptonicotinic acid. The precursor, 6-mercaptonicotinic acid, can be prepared from 6-hydroxynicotinic acid.

References

- 1. 6-Mercaptonicotinic acid | 92823-43-3 [chemicalbook.com]

- 2. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

Safety and Handling of 6,6'-Dithiodinicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6,6'-Dithiodinicotinic acid (CAS RN: 15658-35-2), a reagent commonly used in biochemical assays and as a specific thiol blocker. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is a solid, and airborne dust presents the main inhalation risk.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[2] |

Signal Word: Warning[1]

Hazard Pictogram:

Toxicological Data

The available toxicological data for this compound is limited. The acute toxicity has been evaluated in mice via intraperitoneal administration.

| Parameter | Species | Route | Value | Reference |

| LD50 | Mouse | Intraperitoneal | >900 mg/kg | [2][3] |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure risk. A key principle is to avoid the generation of dust.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[1] A local exhaust ventilation system, such as a chemical fume hood, is recommended to prevent the dispersion of dust.[1]

-

Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Type | Specification | Purpose |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[5] | To prevent eye contact with dust particles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6] A lab coat or other protective clothing should be worn to prevent skin contact.[5][6] | To prevent skin irritation upon contact. |

| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[6] In situations where dust generation is likely, a NIOSH-approved N95 dust mask should be used. | To prevent respiratory tract irritation from inhaled dust. |

First Aid Measures

In the event of exposure, prompt first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing.[1][5] If the person feels unwell, seek medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][5] If skin irritation occurs, seek medical advice.[1] |

| Eye Contact | Rinse cautiously with water for several minutes.[1][5] If contact lenses are present and easy to remove, take them out.[1][5] Continue rinsing.[5] If eye irritation persists, seek medical attention.[1] |

| Ingestion | Rinse the mouth with water.[1][5] Do NOT induce vomiting.[4] Seek medical attention if the person feels unwell.[1][5] |

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Experimental Protocols Overview

While detailed experimental protocols for the toxicological studies of this compound are not publicly available, the methodologies would likely follow standardized guidelines.

-

Acute Toxicity (LD50) Study: The objective of an LD50 (Lethal Dose, 50%) study is to determine the single dose of a substance that is expected to cause death in 50% of a test animal population. In the case of the cited study on this compound, the substance was administered intraperitoneally to mice. The protocol would involve administering various doses of the compound to different groups of mice and observing them for a set period, typically 14 days, for signs of toxicity and mortality. A statistical analysis of the mortality data would then be used to calculate the LD50 value.

Logical Workflow for Handling this compound

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

References

Methodological & Application

Protocol for the Determination of Cholinesterase Activity using 6,6'-Dithiodinicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the determination of cholinesterase activity using 6,6'-Dithiodinicotinic acid (DTNA) as a chromogen. This method, an adaptation of the classic Ellman's assay, offers a significant advantage in samples with high hemoglobin content, such as whole blood, by shifting the absorbance measurement to 340 nm, thereby avoiding interference from hemoglobin's Soret band (400-430 nm).[1][2][3][4] The assay is based on the enzymatic hydrolysis of a thiocholine (B1204863) ester substrate by cholinesterase. The resulting thiocholine reacts with DTNA in a disulfide exchange reaction to produce 6-mercaptonicotinic acid, a colored product that can be quantified spectrophotometrically at 340 nm. The rate of color development is directly proportional to the cholinesterase activity in the sample.

Principle of the Assay

The cholinesterase assay using DTNA follows a two-step reaction. First, the cholinesterase enzyme present in the sample catalyzes the hydrolysis of a substrate, typically acetylthiocholine (B1193921) (ATC) or butyrylthiocholine (B1199683) (BTC), to produce thiocholine and an acid. In the second step, the sulfhydryl group of the liberated thiocholine reacts with the disulfide bond of DTNA, releasing 6-mercaptonicotinic acid. The increase in absorbance at 340 nm due to the formation of 6-mercaptonicotinic acid is monitored over time to determine the enzyme's activity.

Materials and Reagents

Table 1: Reagents and Materials

| Reagent/Material | Specifications |

| This compound (DTNA) | Purity ≥ 85% |

| Acetylthiocholine iodide (ATC) or Butyrylthiocholine iodide (BTC) | Substrate for acetylcholinesterase or butyrylcholinesterase, respectively |

| Phosphate (B84403) Buffer | 0.1 M, pH 7.4 |

| Sample | e.g., red blood cell lysate, plasma, purified enzyme |

| Spectrophotometer | Capable of measuring absorbance at 340 nm |

| 96-well microplate (optional) | For high-throughput analysis |

| Pipettes and tips | Calibrated |

Experimental Protocols

Preparation of Reagents

1. 0.1 M Phosphate Buffer (pH 7.4):

-

Prepare a solution of 0.1 M sodium phosphate monobasic and a solution of 0.1 M sodium phosphate dibasic.

-

Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 7.4 is achieved.

2. This compound (DTNA) Stock Solution (e.g., 10 mM):

-

Accurately weigh the required amount of DTNA powder.

-

Dissolve the DTNA in a small amount of a suitable organic solvent like DMSO before bringing it to the final volume with 0.1 M Phosphate Buffer (pH 7.4). Ensure complete dissolution.

-

Store the stock solution protected from light at 4°C.

3. Substrate Stock Solution (e.g., 100 mM Acetylthiocholine Iodide):

-

Dissolve the appropriate amount of acetylthiocholine iodide in deionized water.

-

Prepare fresh daily and keep on ice.

Assay Procedure (Microplate Method)

-

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a working solution of DTNA in 0.1 M Phosphate Buffer (pH 7.4) to a final concentration of, for example, 0.5 mM.

-

Pipette Reagents into Microplate Wells:

-

Blank: Add 190 µL of 0.1 M Phosphate Buffer (pH 7.4) and 10 µL of the DTNA working solution.

-

Sample: Add 180 µL of 0.1 M Phosphate Buffer (pH 7.4), 10 µL of the DTNA working solution, and 10 µL of the sample (appropriately diluted).

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add 10 µL of the acetylthiocholine stock solution to each well to initiate the enzymatic reaction. The final volume in each well will be 210 µL.

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to the reaction temperature and measure the change in absorbance at 340 nm every minute for a period of 10-15 minutes.

Data Analysis

-

Calculate the Rate of Reaction (ΔA/min): Determine the linear portion of the absorbance versus time plot and calculate the slope, which represents the rate of change in absorbance per minute.

-

Calculate Cholinesterase Activity: Use the Beer-Lambert law to calculate the enzyme activity.

Activity (U/L) = (ΔA/min) / (ε * l) * 10^6 * (V_total / V_sample)

Where:

-

ΔA/min = Change in absorbance per minute

-

ε = Molar extinction coefficient of 6-mercaptonicotinic acid at 340 nm (This value needs to be empirically determined, but a value of 1.4 x 10^4 M⁻¹cm⁻¹ can be used as an initial estimate based on similar compounds)

-

l = Path length of the cuvette or microplate well (in cm)

-

10^6 = Conversion factor from M to µM

-

V_total = Total volume of the reaction mixture (in mL)

-

V_sample = Volume of the sample used (in mL)

-

Data Presentation

Table 2: Comparison of DTNA and DTNB in Cholinesterase Assays

| Parameter | This compound (DTNA) | 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) |

| Chromogen | This compound | 5,5'-Dithiobis-(2-nitrobenzoic acid) |

| Product | 6-mercaptonicotinic acid | 5-Thio-2-nitrobenzoic acid (TNB) |

| Wavelength (λmax) | 340 nm[1][2][3][4] | 412 nm |

| Molar Extinction Coefficient (ε) | ~1.4 x 10^4 M⁻¹cm⁻¹ (estimated) | 1.415 x 10^4 M⁻¹cm⁻¹ |

| Key Advantage | Avoids hemoglobin interference[1][2][3][4] | Well-established method |

| Key Disadvantage | Less commonly used, molar extinction coefficient may need to be determined empirically | Interference from hemoglobin in whole blood samples |

Visualizations